K03861 was developed as part of a broader effort to discover selective inhibitors for various cyclin-dependent kinases. It is classified as a type II inhibitor, which means it binds to the inactive form of the kinase, specifically stabilizing the DFG-out conformation. This classification is significant because it allows for selective inhibition of CDK2 without affecting other closely related kinases, thereby minimizing off-target effects and enhancing therapeutic efficacy .
The synthesis of K03861 involves several key steps, typically utilizing advanced organic chemistry techniques such as Suzuki-Miyaura cross-coupling and halogenation. The synthesis process can be outlined as follows:
K03861 features a complex molecular structure characterized by its imidazo[1,2-c]pyrimidin-5(6H)-one core. Key structural features include:
K03861 participates in several chemical reactions relevant to its function as a kinase inhibitor:
The mechanism of action of K03861 involves:
The physical and chemical properties of K03861 are critical for its function and efficacy:
These properties contribute significantly to its performance as a selective inhibitor in cellular environments .
K03861 has several promising applications in scientific research and therapeutic development:
K03861 (AUZ 454) exhibits high-affinity binding to both wild-type and mutant CDK2 isoforms, with distinct potency variations across engineered variants. Biochemical analyses reveal dissociation constants (Kd) of 9.7 nM for the C118L/A144C double mutant, 15.4 nM for A144C, 18.6 nM for C118L, and 50 nM for wild-type CDK2 [1] [10]. This gradient underscores the critical influence of residues adjacent to the ATP-binding pocket on inhibitor affinity. Mutations at C118 and A144 enhance hydrophobic interactions and reduce steric hindrance, facilitating deeper penetration of K03861’s urea linker and trifluoromethylphenyl moiety into the catalytic cleft [8]. Live-cell resonance energy transfer assays further confirm sustained target occupancy (>6 hours) in CDK2A144C-expressing models, indicative of slow off-rate kinetics [6].
Table 1: Target Affinity of K03861 Against CDK2 Mutants
CDK2 Variant | Kd (nM) | Structural Implication |
---|---|---|
Wild-type (WT) | 50.0 | Baseline affinity |
C118L | 18.6 | Enhanced hydrophobic pocket access |
A144C | 15.4 | Improved hinge region flexibility |
C118L/A144C (double) | 9.7 | Synergistic stabilization of inhibitor |
As a canonical type II inhibitor, K03861 stabilizes the inactive DFG-out conformation of CDK2, a state previously considered inaccessible in this kinase. X-ray crystallography (PDB: 5IRE) demonstrates that K03861’s aminopyrimidine group occupies the adenine pocket, forming hydrogen bonds with hinge residue Leu83, while its phenylurea extension projects into the hydrophobic back pocket vacated by the displaced DFG motif [8]. Key interactions include:
K03861 uniquely disrupts CDK2/cyclin complexation by sterically occluding the cyclin-docking interface. Biochemical assays show a 15-fold reduction in cyclin A binding affinity (Kd = 134.1 nM) when CDK2 is pre-bound to K03861 [1] [6]. This allosteric competition arises from K03861’s extension into the cyclin-binding groove near the C-helix of CDK2, as evidenced by:
Table 2: Inhibitory Mechanisms Comparison
Parameter | K03861 (Type II) | Dinaciclib (Type I) |
---|---|---|
Conformation targeted | DFG-out | DFG-in |
Cyclin displacement | Yes (allosteric) | No |
Kd CDK2 | 9.7–50 nM | 1–3 nM |
Cell cycle effect | G1 arrest | G1/S and G2/M arrest |
Comprehensive selectivity profiling using bioluminescence resonance energy transfer (BRET) in live HEK-293 cells reveals K03861’s exceptional specificity for CDK2 within the kinome. At 100 nM, it occupies >90% of CDK2 but <15% of other CDKs, including phylogenetically similar CDK1 (8%) and CDK3 (12%) [6]. Key selectivity determinants include:
Table 3: Live-Cell Selectivity Profile (BRET assay, 100 nM K03861)
Kinase | % Occupancy | Structural Basis for Selectivity |
---|---|---|
CDK2 | 92 ± 4 | Optimal DFG-loop flexibility, Phe80 |
CDK1 | 8 ± 2 | Cys83 gatekeeper steric clash |
CDK4 | 5 ± 1 | Inaccessible DFG-out state |
CDK9 | 10 ± 3 | Rigid αC-helix conformation |
RET | 42 ± 5 | Shared hydrophobic back pocket topology |
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